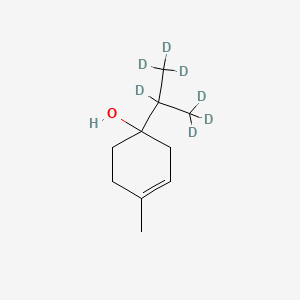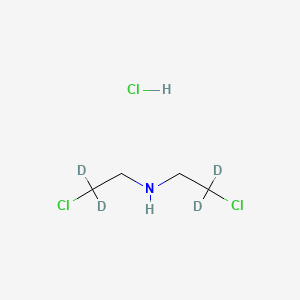
Terbutaline-d9 3,5-Dibenzyl Ether
Übersicht
Beschreibung
Terbutaline-d9 3,5-Dibenzyl Ether is an intermediate used in the preparation of isotope-labeled Terbutaline . It’s a compound with the molecular formula C26H22D9NO3 .
Molecular Structure Analysis
The molecular structure of Terbutaline-d9 3,5-Dibenzyl Ether consists of 26 carbon atoms, 22 hydrogen atoms, 9 deuterium atoms, 1 nitrogen atom, and 3 oxygen atoms . For more detailed structural information, you may want to refer to resources like PubChem .Physical And Chemical Properties Analysis
The molecular weight of Terbutaline-d9 3,5-Dibenzyl Ether is 414.58 . More detailed physical and chemical properties are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthetic Applications in Organic Chemistry Dibenzyls, including compounds like Terbutaline-d9 3,5-Dibenzyl Ether, are key building blocks in organic synthesis. Their synthesis often involves homocoupling reactions, with nickel-catalyzed processes being noteworthy for their efficiency. Such methods allow the coupling of readily available and stable benzyl alcohols to form dibenzyl ethers, which are crucial in various synthetic pathways (Shu et al., 2021).
Analytical Chemistry and Pharmaceutical Analysis Analytical methods, especially chromatographic techniques, are used to quantify and identify the degradation products of terbutaline sulfate in pharmaceutical formulations. This analysis includes identifying related substances in various forms, which is essential for ensuring the quality and safety of pharmaceutical products (Daraghmeh et al., 2002).
Reactivity and Mechanistic Studies Understanding the reactivity of different chemical compounds, including Terbutaline-d9 3,5-Dibenzyl Ether, is crucial in chemical synthesis. For example, studies on the bis(dibutylstannylene) acetal of pentaerythritol reveal intriguing reactivity patterns, leading to the formation of dibenzyl ethers through unique activation mechanisms (David, 2001).
Protecting Group Chemistry In synthetic organic chemistry, protecting groups like the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group are employed to shield functional groups during reaction sequences. The introduction and subsequent removal of these protecting groups are pivotal for the successful synthesis of complex organic molecules, including various pharmaceuticals (Crich et al., 2009).
Eigenschaften
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31NO3/c1-26(2,3)27-17-25(28)22-14-23(29-18-20-10-6-4-7-11-20)16-24(15-22)30-19-21-12-8-5-9-13-21/h4-16,25,27-28H,17-19H2,1-3H3/i1D3,2D3,3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBOZEACKUKEBR-GQALSZNTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Terbutaline-d9 3,5-Dibenzyl Ether | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



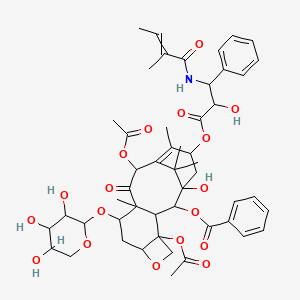
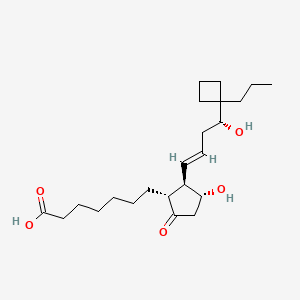
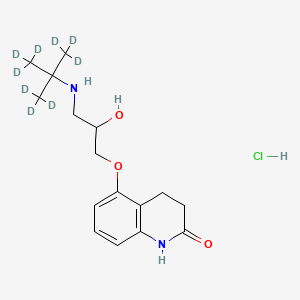

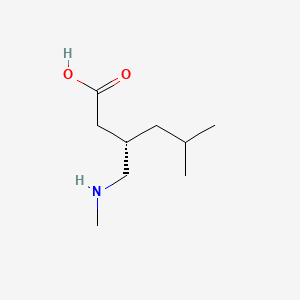

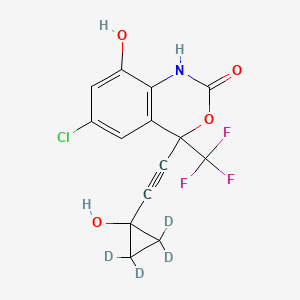
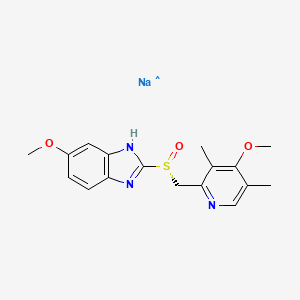
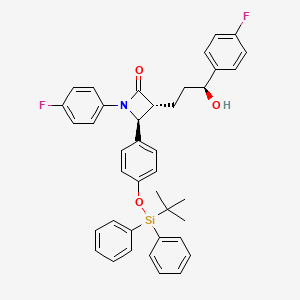
![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)
